molecular formula C7H3N3O4 B1296554 2,4-Dinitrobenzonitrile CAS No. 4110-33-2

2,4-Dinitrobenzonitrile

Cat. No. B1296554
Key on ui cas rn: 4110-33-2
M. Wt: 193.12 g/mol
InChI Key: KCUDEOWPXBMDJE-UHFFFAOYSA-N
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Patent
US04208343

Procedure details

A solution of 74.6 g. of stannous chloride dihydrate, 75 ml. concentrated HCl, and 150 ml. ethanol was cooled in an ice bath and stirred while adding 9.66 g. (0.05 mole) of powdered 2,4-dinitrobenzonitrile at a rate that maintained a temperature of 25°-30° C. The resulting yellow solution was held at 40° C. for 90 minutes while a stream of nitrogen was blown over the surface to evaporate most ot the ethanol. The residue was a yellow slurry, which was cooled in an ice bath and stirred while a solution of 70 g. NaOH in 280 g. of water was added slowly. The mixture was then filtered. The filtrate was extracted four times with ethyl acetate and the extract evaporated to dryness. The residue was combined with the solids from the filtration, and the mixture was extracted with four 150 ml. portions of boiling benzene. The benzene solution was evaporated to dryness to give 4.75 g. of crude product, which was recrystallized from benzene to give 4.67 g. (70% yield) of pure 2,4-diaminobenzonitrile, m.p. 105° C. Anal. Calculated for C7H7N3 : C, 63.19; H, 5.30; N, 31.56. Found: C, 62.54, 62.67; H, 5.24, 5.09; N, 31.32, 31.10.
[Compound]
Name
stannous chloride dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.05 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[CH:9][C:6]=1[C:7]#[N:8])([O-])=O>C(O)C>[NH2:2][C:5]1[CH:12]=[C:11]([NH2:13])[CH:10]=[CH:9][C:6]=1[C:7]#[N:8]

Inputs

Step One
Name
stannous chloride dihydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.05 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C=CC(=C1)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
while adding 9.66 g
CUSTOM
Type
CUSTOM
Details
to evaporate most ot the ethanol
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
STIRRING
Type
STIRRING
Details
stirred while a solution of 70 g
ADDITION
Type
ADDITION
Details
of water was added slowly
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted four times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the extract evaporated to dryness
FILTRATION
Type
FILTRATION
Details
The residue was combined with the solids from the filtration
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with four 150 ml
CUSTOM
Type
CUSTOM
Details
The benzene solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give 4.75 g
CUSTOM
Type
CUSTOM
Details
of crude product, which was recrystallized from benzene
CUSTOM
Type
CUSTOM
Details
to give 4.67 g

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
NC1=C(C#N)C=CC(=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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